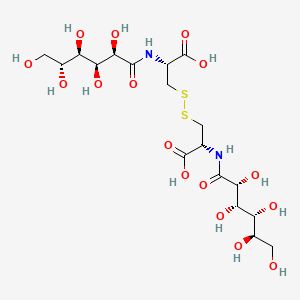

N,N'-Di-D-gluconoyl-L-cystine

Description

Contextualization of L-Cystine Derivatives in Chemical and Biochemical Research

L-cystine and its parent amino acid, L-cysteine, are fundamental in numerous biological processes. Derivatives of L-cysteine are of significant interest in biomedical and biochemical research due to their potential therapeutic applications and diverse biological activities. ontosight.aiontosight.ai These derivatives are synthesized by modifying the L-cysteine molecule, adding specific functional groups to alter or enhance its biochemical properties. ontosight.ai

Researchers have explored L-cysteine derivatives for their antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai They can act as intermediates in the synthesis of other biologically important molecules and as protective agents against oxidative stress. ontosight.ai For instance, certain derivatives are investigated for their capacity to mitigate oxidative stress, a factor implicated in various diseases. ontosight.ai The L-cysteine/L-cystine shuttle system, involving the export and import of these amino acids across cell membranes, is crucial for maintaining redox balance and protecting against oxidative stress in organisms like Escherichia coli. nih.govplos.org

The modification of L-cystine, such as in N,N'-diacetyl-L-cystine (NDAC), has been explored for applications in cosmetics, where it can deliver cysteine into cells. google.com The development of chiral ionic liquids based on L-cysteine derivatives has also shown promise in catalyzing asymmetric chemical reactions, highlighting the versatility of this amino acid as a scaffold in synthetic chemistry. mdpi.com

The Role of Gluconoyl Moieties in Complex Molecular Structures

The gluconoyl moiety is derived from gluconic acid, the carboxylic acid form of glucose. The addition of this group, a process known as gluconoylation, can significantly alter the properties of the parent molecule. Gluconoylation is a post-translational modification (PTM) observed in recombinant proteins, particularly those expressed in Escherichia coli. nih.govresearchgate.net This modification occurs when the metabolite 6-phosphogluconolactone reacts spontaneously with free N-termini of proteins. nih.govresearchgate.net

The presence of a gluconoyl group generally enhances water solubility and can influence the molecule's bioactivity. cymitquimica.com For example, in N-D-gluconoyl-L-glutamic acid, the gluconoyl group enhances solubility and creates potential for its use as a chelating agent or in drug delivery systems. cymitquimica.com The multiple hydroxyl groups of the gluconoyl moiety can engage in hydrogen bonding, affecting the molecule's conformation and interaction with biological systems. The study of gluconoylated proteins by NMR spectroscopy has provided valuable data for identifying this specific modification. nih.govresearchgate.net

Overview of the Current Research Landscape for N,N'-Di-D-gluconoyl-L-cystine

The current research landscape for this compound itself is specific and appears focused on its chemical properties and availability as a research chemical. It is cataloged by chemical suppliers, and basic physicochemical data are available. alfa-chemistry.com Its synthesis and potential applications are rooted in the broader research into L-cystine derivatives and gluconoylated compounds.

While detailed studies focusing exclusively on the biological activity of this compound are not widely published, the functions of its components suggest potential areas of interest. The L-cystine backbone provides a disulfide bond, crucial for redox chemistry, while the gluconoyl groups could enhance solubility and mediate interactions with biological receptors or enzymes. Research on related compounds like N-D-Gluconoyl-L-cysteine suggests potential antioxidant and detoxification properties. ontosight.ai The compound is primarily available for biochemical research and as a potential pharmaceutical intermediate. absin.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 94231-92-2 | alfa-chemistry.com |

| Molecular Formula | C₁₈H₃₂N₂O₁₆S₂ | alfa-chemistry.com |

| Molecular Weight | 596.58 g/mol | alfa-chemistry.com |

| EINECS | 303-915-6 | alfa-chemistry.com |

Properties

CAS No. |

94231-92-2 |

|---|---|

Molecular Formula |

C18H32N2O16S2 |

Molecular Weight |

596.6 g/mol |

IUPAC Name |

(2R)-3-[[(2R)-2-carboxy-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethyl]disulfanyl]-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propanoic acid |

InChI |

InChI=1S/C18H32N2O16S2/c21-1-7(23)9(25)11(27)13(29)15(31)19-5(17(33)34)3-37-38-4-6(18(35)36)20-16(32)14(30)12(28)10(26)8(24)2-22/h5-14,21-30H,1-4H2,(H,19,31)(H,20,32)(H,33,34)(H,35,36)/t5-,6-,7+,8+,9+,10+,11-,12-,13+,14+/m0/s1 |

InChI Key |

OQQHNGGTYYWCOD-WXSNFLDLSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O)C(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization of N,n Di D Gluconoyl L Cystine

Mass Spectrometry for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a cornerstone technique for the characterization of N,N'-Di-D-gluconoyl-L-cystine, offering precise molecular weight determination and structural insights through fragmentation analysis. It is an indispensable tool for confirming the successful synthesis and for monitoring reaction progress.

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. Techniques such as time-of-flight (TOF) or Orbitrap mass analyzers provide mass accuracy typically below 5 ppm, allowing for the confident assignment of a molecular formula from the measured exact mass of the molecular ion. nii.ac.jpacs.org

For this compound (C₁₈H₃₂N₂O₁₄S₂), the expected protonated molecule [M+H]⁺ would be measured with high precision, distinguishing it from other potential isobaric compounds. Fast atom bombardment (FAB) ionization has been successfully used for accurate molecular weight measurements of various cystine derivatives, yielding [M+H]⁺ ions with low mass error. nii.ac.jp

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₁₈H₃₃N₂O₁₄S₂⁺ | 597.1322 |

| [M+Na]⁺ | C₁₈H₃₂N₂NaO₁₄S₂⁺ | 619.1141 |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure of this compound by analyzing its fragmentation patterns. Collision-induced dissociation (CID) of the precursor ion ([M+H]⁺) induces cleavage at specific bonds, yielding characteristic product ions that correspond to different substructures of the molecule. mdpi.comresearchgate.net

The fragmentation of this compound is expected to involve:

Cleavage of the disulfide bond (S-S): This is a characteristic fragmentation pathway for cystine-containing molecules, which would lead to fragments representing the single N-D-gluconoyl-L-cysteine monomer. mdpi.comresearchgate.net

Loss of the gluconoyl moiety: Fragmentation can occur at the amide bond, resulting in the loss of one or both gluconoyl groups (mass shift of 179.05 Da for the neutral loss of C₆H₁₁O₆).

Fragmentation within the gluconoyl chain: Sequential losses of water molecules (H₂O) and other small neutral molecules from the sugar moiety are expected, which is typical for carbohydrate fragmentation.

Cleavage of the N-acetyl-L-cysteine moiety: Studies on N-acetyl-L-cysteine (NAC) conjugates show characteristic neutral losses. For instance, a neutral loss corresponding to the N-acetyl-L-cysteine part (129.0426 Da) is a known fragmentation pattern in negative ion mode, which can be analogously considered for the gluconoylated structure. acs.orgnih.gov

Table 2: Predicted Key Fragment Ions in Positive Ion MS/MS of this compound ([M+H]⁺ = m/z 597.13)

| Proposed Fragment (m/z) | Description |

|---|---|

| 418.08 | Loss of one gluconoyl group [M+H - C₆H₁₁O₆]⁺ |

| 299.07 | N-D-gluconoyl-L-cysteine monomer [C₉H₁₇NO₇S]⁺ |

| 240.05 | L-cystine core [M+H - 2*(C₆H₁₀O₅)]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound in solution. It provides definitive information about the covalent linkages, stereochemistry, and conformational preferences of the molecule.

¹H and ¹³C Chemical Shift Assignment of Gluconoyl Modifications

The ¹H and ¹³C NMR spectra exhibit characteristic signals for both the L-cystine backbone and the two D-gluconoyl moieties. The chemical shifts of the gluconoyl group have been reported from studies of N-terminal gluconoylation in recombinant proteins and can be used as a reference. nih.govethz.chresearchgate.netnih.gov The amide bond formation between the gluconoyl carboxyl group and the cystine amino groups causes a downfield shift of the α-proton (Hα) signals of the cystine residue compared to the free amino acid.

Table 3: Reference ¹H and ¹³C Chemical Shifts for N-Gluconoyl Moiety

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | 4.02 | 76.1 |

| C3 | 3.65 | 73.6 |

| C4 | 3.60 | 74.9 |

| C5 | 3.75 | 73.9 |

| C6 | 3.68 / 3.59 | 65.4 |

(Note: These chemical shifts are based on data from N-terminally gluconoylated proteins and may vary slightly for the specific compound this compound.) nih.gov

2D and 3D NMR Techniques for Structural Elucidation

While 1D NMR provides initial information, complex spin systems and signal overlap, particularly in the sugar region (3.5-4.5 ppm), necessitate the use of two-dimensional (2D) NMR experiments for unambiguous assignment. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to trace the connectivity within the gluconoyl sugar chain and the cystine backbone (Hα to Hβ).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of carbon signals based on the proton assignments. nih.govyoutube.com A characteristic signature in ¹H–¹³C-HSQC spectra arises from the gluconoyl modification, with carbon chemical shifts appearing between 70 and 78 ppm. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for confirming the linkage between the gluconoyl C1 (carbonyl carbon) and the nitrogen atom of the L-cystine residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information on the spatial proximity of protons, which is essential for determining the three-dimensional conformation of the molecule in solution.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound from the reaction mixture and for the assessment of its final purity. High-performance liquid chromatography (HPLC) is the method of choice. sielc.comnih.gov

Due to the polar nature of the molecule, which contains two sugar moieties and two carboxylic acid groups, reversed-phase (RP) HPLC is a suitable analytical method.

Stationary Phase: A C18 stationary phase is commonly used for the separation of amino acids and their derivatives.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient allows for the efficient elution of the polar compound while separating it from less polar starting materials or by-products.

Detection: Detection can be achieved using a UV detector, typically at a low wavelength (~200-210 nm) where the amide and carboxyl groups absorb. sielc.comgoogle.com Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used as a detector for more universal and sensitive detection, respectively.

The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total integrated peak area in the chromatogram.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-cystine |

| D-gluconic acid |

| N-D-gluconoyl-L-cysteine |

| N-acetyl-L-cysteine |

| Acetonitrile |

| Trifluoroacetic acid |

| Formic acid |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

No specific LC-MS/MS methods or research findings for the analysis of this compound are available in the current scientific literature.

High-Performance Liquid Chromatography (HPLC)

There are no specific HPLC methods or detailed research findings published for the analytical characterization of this compound.

Article on this compound Cannot Be Generated Due to Lack of Scientific Data

Following a comprehensive search for scientific literature, it has been determined that there is insufficient available data to generate a detailed article on the molecular interactions and recognition mechanisms of the chemical compound this compound. The specific information required to address the detailed outline provided in the user request—including ligand binding studies, interactions with transport systems, and binding pocket analysis—is not present in the accessible scientific domain.

While the compound this compound is identifiable and listed by chemical suppliers, dedicated research into its biochemical and molecular interactions appears to be unpublished or not widely available. The search results yielded extensive information on the related, well-studied amino acid L-cystine and its derivatives, such as N,N'-diacetyl-L-cystine. However, these are distinct chemical entities, and extrapolating their specific binding affinities, transport mechanisms, and protein interactions to this compound would be scientifically inaccurate and speculative.

The strict requirement to focus solely on this compound and to populate a detailed, data-driven outline cannot be met without specific research findings for this compound. Generating content under these circumstances would compromise the scientific accuracy and integrity of the article. Therefore, the production of the requested article is not possible at this time. Further research and publication on the specific molecular behavior of this compound would be necessary to fulfill such a request.

Molecular Interactions and Recognition Mechanisms Involving N,n Di D Gluconoyl L Cystine

Conformational Changes Induced by Molecular Recognition

Without any research data, a discussion of conformational changes, including any potential data tables or detailed research findings, would be purely speculative and would not meet the required standards of scientific accuracy.

Biochemical Transformations and Metabolic Fates of N,n Di D Gluconoyl L Cystine

Enzymatic Hydrolysis of Amide Bonds and Release of Constituent Moieties

The primary metabolic fate of N,N'-Di-D-gluconoyl-L-cystine begins with the hydrolysis of its two amide bonds. These bonds link the D-gluconoyl groups to the amino groups of the L-cystine core. This cleavage is catalyzed by a class of enzymes known as amidases or proteases, which are specialized in breaking peptide and amide linkages. mdpi.com The enzymatic reaction involves a nucleophilic attack on the carbonyl carbon of the amide bond, leading to its scission. nih.gov

Upon hydrolysis, the molecule releases its constituent moieties: L-cystine and two molecules of D-gluconic acid. This breakdown is crucial as it liberates these components to enter their respective metabolic pathways. The general mechanism for this type of enzymatic hydrolysis is well-established for various amide-containing compounds. researchgate.netnih.govmdpi.com While specific enzymes that act on this compound are not extensively characterized, enzymes with broad substrate specificity, such as certain N-terminal nucleophile (Ntn) hydrolases or other amidohydrolases, are capable of catalyzing this type of reaction. nih.gov

| Enzyme Class | General Function | Catalytic Mechanism Example |

|---|---|---|

| Amidases | Catalyze the hydrolysis of amide bonds | Utilize a catalytic triad (B1167595) (e.g., Ser-His-Asp) to activate a water molecule for nucleophilic attack. mdpi.com |

| Proteases | Hydrolyze peptide bonds in proteins, but can also act on other amides | Cysteine proteases use a cysteine thiol as the nucleophile. mdpi.com |

| Ntn Hydrolases | A superfamily of enzymes that cleave amide bonds using an N-terminal nucleophile (e.g., Cys, Ser, Thr). nih.gov | The N-terminal residue's alpha-amino group acts as the general base to activate the nucleophile. nih.gov |

Role in Redox Homeostasis and Sulfur Metabolism Pathways (e.g., L-cysteine/L-cystine shuttle system)

Once L-cystine is released, it becomes an active participant in cellular redox homeostasis and sulfur metabolism. nih.govnih.govnih.gov L-cystine is the oxidized, disulfide-linked dimer of L-cysteine, and the interconversion between these two forms is central to maintaining the redox balance within cells and in the extracellular environment. nih.gov

In organisms like Escherichia coli, the released L-cystine can be taken up by the cell via specific transport systems, such as the L-cysteine/L-cystine shuttle system. nih.govnih.govelsevierpure.com Inside the cell, which maintains a highly reducing environment, L-cystine is rapidly reduced to two molecules of L-cysteine. nih.gov This intracellular L-cysteine is a potent antioxidant itself and is also the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. nih.gov

| Component | Function | Relevance to Redox Homeostasis |

|---|---|---|

| FliY | A periplasmic L-cystine-binding protein involved in the uptake of L-cystine. nih.gov | Imports the oxidized form (L-cystine) for intracellular reduction, recycling the antioxidant pool. nih.govnih.gov |

| YdeD | An L-cysteine transporter that exports L-cysteine from the cytoplasm to the periplasm. nih.gov | Provides the reducing agent (L-cysteine) to the periplasm to combat oxidative stress. nih.govnih.gov |

| Intracellular Reductases | Enzymes (e.g., thioredoxin reductase) that reduce L-cystine to L-cysteine. | Regenerates the active antioxidant form of the amino acid. nih.gov |

Formation of Thiazolidine (B150603) Derivatives from Cysteine Moiety

Following the reduction of L-cystine to L-cysteine, the free cysteine moiety, with its reactive sulfhydryl and amino groups, can undergo further chemical transformations. One such reaction is the formation of thiazolidine derivatives. This occurs through the condensation of the 1,2-aminothiol group of L-cysteine with an aldehyde or ketone. nih.govnih.gov

This reaction proceeds readily under physiological conditions and results in the formation of a stable five-membered thiazolidine ring. nih.govresearchgate.net For instance, L-cysteine can react with glucose to form a glucose-cysteine (B1232610) adduct. nih.gov Thiazolidine derivatives can serve as intracellular delivery systems for L-cysteine, protecting the thiol group from oxidation and releasing the free amino acid through enzymatic or non-enzymatic hydrolysis. nih.gov The formation of these derivatives represents a potential metabolic fate for the cysteine portion of this compound, linking its metabolism to pathways involving carbonyl-containing molecules. researchgate.net

Post-Translational Modification Analogues (referencing gluconoylation of proteins)

The chemical structure of this compound, where gluconic acid is attached to amino groups via amide bonds, makes it a structural analogue of a known post-translational modification in proteins called gluconoylation. nih.govresearchgate.net Gluconoylation is the non-enzymatic attachment of a gluconic acid derivative to the free N-terminal amino group of proteins, a modification frequently observed in recombinant proteins expressed in E. coli. nih.govresearchgate.net

This modification arises from the reaction of the protein's N-terminus with 6-phosphogluconolactone, a reactive intermediate in the pentose (B10789219) phosphate (B84403) pathway. researchgate.netnih.govgoogle.com The initial product is a phosphogluconoyl adduct, which is often subsequently dephosphorylated by cellular phosphatases to yield the final gluconoylated protein. nih.govnih.gov Therefore, this compound can be viewed as a di-gluconoylated dipeptide, mimicking the chemical structure found on modified proteins. Studying the breakdown and processing of this compound could offer insights into the stability and potential cellular recognition of gluconoylated protein N-termini.

N,n Di D Gluconoyl L Cystine As a Research Tool and Chemical Probe

Design and Application in Unnatural Amino Acid Chemistry

No research articles or data were identified that describe the design, synthesis, or application of N,N'-Di-D-gluconoyl-L-cystine in the field of unnatural amino acid chemistry. The literature on unnatural amino acids is extensive, covering a wide array of derivatives used to expand the genetic code and introduce novel functionalities into proteins. However, the specific use of the gluconoyl modification on L-cystine for these purposes is not documented in the available resources.

Use in Investigating Amino Acid Transport Systems

There is no available evidence to suggest that this compound has been utilized as a chemical probe or tool to investigate amino acid transport systems. While the transport of L-cystine and related amino acids is a significant area of study, particularly concerning systems like the cystine/glutamate antiporter (system xc-), the role of this compound in these investigations has not been reported.

Application in Macromolecular Crystallization and Structure Determination

No studies were found that report the application of this compound in the field of macromolecular crystallization or structure determination. The process of protein crystallization can be influenced by a variety of additives and ligands; however, there is no indication in the current body of scientific literature that this specific compound has been used to facilitate or influence the crystallization of proteins or other macromolecules for X-ray diffraction studies.

Computational and Theoretical Investigations of N,n Di D Gluconoyl L Cystine

Molecular Docking and Dynamics Simulations for Interaction Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a target receptor, typically a protein. In the context of N,N'-Di-D-gluconoyl-L-cystine, these simulations would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

A typical molecular docking workflow would involve:

Preparation of the Ligand: Building the three-dimensional structure of this compound and optimizing its geometry to find the most stable, low-energy conformation.

Identification and Preparation of the Receptor: Selecting a potential protein target based on preliminary biological data or structural similarity to known binding partners of related molecules. The receptor structure, often obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Simulation: Using specialized software to systematically explore the conformational space of the ligand within the defined binding site of the receptor. The software would score different binding poses based on a scoring function that estimates the binding free energy.

Analysis of Results: The resulting docked complexes would be analyzed to identify the most favorable binding mode, key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions), and to estimate the binding affinity.

Following docking, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the this compound-protein complex over time. This would provide insights into the stability of the binding and any conformational changes that might occur upon ligand binding.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a detailed understanding of the electronic structure of a molecule, which governs its reactivity, spectroscopic properties, and intermolecular interactions. For this compound, methods like Density Functional Theory (DFT) would be highly valuable.

Key electronic properties that would be investigated include:

Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability.

Electron Density Distribution: Mapping the electron density to identify regions of high and low electron density, which correspond to nucleophilic and electrophilic centers, respectively.

Molecular Electrostatic Potential (MEP): Visualizing the MEP surface to predict sites for electrostatic interactions with other molecules.

Spectroscopic Properties: Predicting spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can be compared with experimental data to validate the computed structure.

These calculations would provide fundamental insights into the intrinsic properties of this compound, paving the way for a rational understanding of its chemical behavior.

Conformational Analysis and Stereochemical Modeling

The flexibility of the D-gluconoyl side chains and the disulfide bond in this compound suggests that it can adopt multiple conformations. Conformational analysis is therefore essential to identify the most stable three-dimensional arrangements of the molecule.

This would typically involve:

Systematic or Stochastic Conformational Search: Exploring the potential energy surface of the molecule to locate all low-energy conformers.

Geometry Optimization: Optimizing the geometry of each identified conformer to find the local energy minima.

Energy Calculations: Calculating the relative energies of the different conformers to determine their populations at a given temperature.

Stereochemical modeling would further refine the understanding of the molecule's three-dimensional structure, considering the chirality of the L-cystine core and the D-gluconoyl substituents. This is critical as the stereochemistry of a molecule often dictates its biological activity.

While direct computational data for this compound is not currently available, the application of these established theoretical methods holds the key to unlocking a deeper understanding of its structure, properties, and potential applications. Future research in this area would be a valuable contribution to the field of medicinal and computational chemistry.

Comparative Studies with N,n Di D Gluconoyl L Cystine Analogues and Derivatives

Analysis of Stereoisomeric Forms (L- vs D-gluconoyl, L- vs D-cystine)

Specific comparative analyses of the stereoisomeric forms of N,N'-Di-D-gluconoyl-L-cystine are not documented in the scientific literature. While research on other molecules highlights that stereochemistry can significantly impact biological activity, no studies have been found that specifically investigate the effects of substituting D-gluconoyl with L-gluconoyl or L-cystine with D-cystine in the context of this particular compound. General studies on L-cysteine and D-cysteine and their respective oxidized forms, L-cystine and D-cystine, show differences in their biological transport, metabolism, and toxicity profiles. However, these findings have not been applied to or investigated for this compound.

Comparison with Other Amino Acid Conjugates

Direct comparative studies of this compound with other amino acid conjugates are absent from the available scientific literature. While the conjugation of various molecules, including sugars and other amino acids, to a parent compound is a common strategy in medicinal chemistry to modify its properties, no research has been published that specifically compares the biological or chemical characteristics of this compound to other amino acid-conjugated compounds.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The efficient and scalable synthesis of N,N'-Di-D-gluconoyl-L-cystine is a prerequisite for its thorough investigation and potential commercialization. While standard peptide coupling techniques could be employed, future research will likely focus on developing more innovative and sustainable synthetic routes.

One promising area of exploration is the use of enzymatic catalysis. Lipases or proteases could be engineered to catalyze the acylation of L-cystine with a D-gluconic acid derivative, offering a greener alternative to traditional chemical methods. Another avenue involves the direct reaction of L-cystine with D-glucono-delta-lactone under optimized conditions. The exploration of different solvents, catalysts, and reaction conditions will be crucial in maximizing yield and purity.

Furthermore, inspiration can be drawn from the synthesis of similar N,N'-diacyl-L-cystine derivatives, such as N,N'-diacetyl-L-cystine google.comgoogleapis.comgoogle.com. These processes often involve the acylation of a protected L-cystine intermediate followed by deprotection. A similar strategy could be adapted for this compound, utilizing protecting groups to ensure selective acylation at the amino groups.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering, optimization of reaction parameters. |

| Direct Acylation | Potentially simpler, one-pot synthesis. | Catalyst development, solvent screening, control of side reactions. |

| Protected Synthesis | High purity of the final product. | Selection of appropriate protecting groups, optimization of deprotection steps. |

This table presents hypothetical synthetic approaches for this compound and their potential research focus areas, based on established chemical principles.

Integration with Advanced Biological Systems for Mechanistic Studies

Understanding the interaction of this compound with biological systems is a key area for future research. The gluconoyl moieties may influence its uptake, metabolism, and interaction with cellular components. Advanced biological systems, such as organ-on-a-chip models and sophisticated cell culture techniques, will be instrumental in elucidating its mechanism of action.

Given that L-cystine is a precursor to the antioxidant glutathione (B108866), a primary research question will be whether this compound can be metabolized to release L-cystine or L-cysteine and subsequently support glutathione synthesis nih.gov. Studies in relevant cell lines, such as hepatocytes or neurons, could clarify its role in cellular redox homeostasis.

Moreover, the process of gluconoylation, the attachment of a gluconoyl group to a molecule, is a known post-translational modification of proteins nih.govnih.govresearchgate.net. Investigating whether this compound can influence or interfere with natural gluconoylation processes could reveal novel regulatory functions.

| Biological System | Research Question | Potential Outcome |

| Hepatocyte Cell Culture | Can it modulate glutathione levels? | Identification of its role as a pro-drug for L-cystine. |

| Neuronal Cell Culture | Does it protect against oxidative stress? | Potential neuroprotective applications. |

| Organ-on-a-Chip (e.g., Gut) | How is it absorbed and metabolized? | Understanding its bioavailability and metabolic fate. |

This table outlines hypothetical research questions and potential outcomes from integrating this compound into advanced biological systems.

High-Throughput Screening for New Molecular Interactions

To uncover the full therapeutic potential of this compound, high-throughput screening (HTS) methodologies will be essential. HTS allows for the rapid testing of a compound against a large library of biological targets to identify novel molecular interactions.

Given its disulfide bond, a key feature of L-cystine, HTS assays could focus on its interaction with proteins that are sensitive to redox modulation nih.govnih.govresearchgate.net. For instance, screening against a panel of enzymes whose activity is regulated by cysteine residues could reveal novel inhibitory or activating properties.

Furthermore, the gluconoyl groups might mediate interactions with carbohydrate-binding proteins (lectins) or glucose transporters. HTS assays utilizing these proteins could identify novel targets and pathways affected by this compound. Mass spectrometry-based screening methods have proven effective for identifying interactions with disulfide-containing compounds and could be readily adapted for this purpose nih.govnih.gov.

| Screening Target | HTS Method | Potential Discovery |

| Redox-sensitive Enzymes | Fluorescence-based activity assays | Novel enzyme modulators. |

| Lectins | Surface Plasmon Resonance (SPR) | Identification of carbohydrate-mediated interactions. |

| Glucose Transporters | Radioligand binding assays | Modulation of glucose uptake. |

This table provides hypothetical examples of high-throughput screening strategies for this compound and their potential discoveries.

Theoretical Prediction and Experimental Validation of Undiscovered Roles

Computational approaches are increasingly powerful in predicting the biological activities of novel compounds. In the case of this compound, molecular modeling and quantitative structure-activity relationship (QSAR) studies can be employed to predict its potential biological targets and functions.

By comparing the structure of this compound to known bioactive molecules, it may be possible to generate hypotheses about its potential roles. For instance, its structural similarity to certain glycopeptides could suggest immunomodulatory or anti-inflammatory properties mdpi.com. Computational tools that predict the effects of amino acid modifications on protein function could also be adapted to forecast the biological impact of this novel derivative nih.govnih.govwashington.eduresearchgate.netresearchgate.net.

These theoretical predictions would then need to be validated through targeted experimental studies. For example, if computational models predict an anti-inflammatory effect, this could be tested in cell-based assays measuring the production of inflammatory cytokines. The synergy between in silico prediction and in vitro/in vivo validation will be crucial in efficiently uncovering the undiscovered roles of this compound.

| Theoretical Prediction | Experimental Validation | Potential Undiscovered Role |

| Immunomodulatory activity | Cytokine profiling in immune cells | Treatment of inflammatory disorders. |

| Antimicrobial properties | Minimum Inhibitory Concentration (MIC) assays | Development of new antimicrobial agents. |

| Metal chelation | Isothermal titration calorimetry | Application in heavy metal detoxification. |

This table illustrates how theoretical predictions for this compound can be experimentally validated to uncover new biological roles.

Q & A

Q. What are the recommended methods for synthesizing N,N'-Di-D-gluconoyl-L-cystine, and how can reaction efficiency be optimized?

Answer: Synthesis typically involves coupling D-gluconic acid with L-cystine under controlled conditions. Key steps include:

- Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to protect amine functionalities, as seen in analogous compounds like N,N'-Di-Boc-L-cystine .

- Coupling agents : Carbodiimides (e.g., EDC) or HOBt-mediated reactions improve yield by minimizing racemization.

- Purification : Reverse-phase HPLC (≥95% purity, similar to N-L-γ-glutamyl-L-leucine protocols) ensures product homogeneity .

Optimization : Monitor pH (6.5–7.5) to prevent hydrolysis of gluconoyl ester bonds, and use low-temperature (-20°C) storage for intermediates to avoid degradation .

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

Answer:

- Thermal stability : Perform differential scanning calorimetry (DSC) to identify melting points (reference: N,N'-Diacetyl-L-cystine melts at 55–72°C) .

- Hygroscopicity : Use dynamic vapor sorption (DVS) to assess moisture sensitivity, as seen in hygroscopic amino acid derivatives .

- Long-term stability : Store at -15°C in amber vials under inert gas (e.g., argon) to prevent oxidation and dimerization .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Answer:

- Immunomodulatory assays : Use murine macrophage (RAW 264.7) models to measure cytokine (IL-6, TNF-α) suppression via ELISA, as demonstrated for N,N'-Diacetyl-L-cystine in liver failure models .

- Antioxidant activity : Assess free radical scavenging via DPPH or ABTS assays, comparing results to cysteine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Answer:

- Dose-response validation : Replicate studies using standardized concentrations (e.g., 10–100 µM) and controls (e.g., N-acetyl-D-glucosamine) to isolate compound-specific effects .

- Cell-line specificity : Compare metabolic pathways (e.g., glutathione synthesis in HepG2 vs. THP-1 cells) using transcriptomics or metabolomics .

- Batch variability : Verify compound purity via LC-MS and NMR (refer to NIST protocols for structural confirmation) .

Q. What experimental design considerations are critical for in vivo toxicity studies of this compound?

Answer:

- Model selection : Use D-galactosamine/lipopolysaccharide-induced liver injury models in mice, as validated for structurally similar compounds .

- Dosing regimen : Administer 50–200 mg/kg intraperitoneally, with staggered timepoints (6–24 hrs) to capture acute vs. chronic effects.

- Endpoint analysis : Include histopathology (H&E staining) and serum ALT/AST levels to assess hepatotoxicity .

Q. How can computational methods predict the solubility and bioavailability of this compound?

Answer:

- Solubility prediction : Use Hansen solubility parameters (HSPs) and COSMO-RS simulations, referencing SMILES data (e.g., C11H20N2O5 for analogous compounds) .

- Bioavailability modeling : Apply SwissADME or pkCSM to estimate intestinal permeability and P-glycoprotein substrate potential .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stability data for this compound derivatives?

Answer:

- Controlled replication : Repeat experiments under identical conditions (e.g., humidity, temperature) using reference standards (e.g., NIST-certified compounds) .

- Degradation profiling : Use LC-QTOF to identify degradation products (e.g., free cystine or gluconic acid) and quantify their formation kinetics .

Q. What methodologies validate the stereochemical integrity of this compound during synthesis?

Answer:

- Chiral HPLC : Employ a Chiralpak IC-3 column with a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers .

- Circular dichroism (CD) : Compare optical rotation data to N-acetyl-D-glucosamine benchmarks for D-configuration confirmation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.